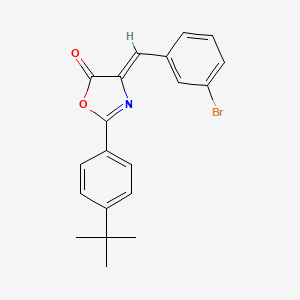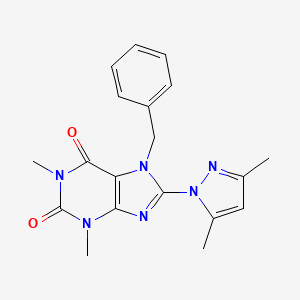
1-phenyl-4-(2-phenylpropyl)piperazine
Vue d'ensemble
Description
1-phenyl-4-(2-phenylpropyl)piperazine, commonly known as PPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological effects on the central nervous system.
Applications De Recherche Scientifique
Therapeutic Agent Development
Dopamine Transporter Ligands : A study developed hydroxylated derivatives of 1-phenyl-4-(2-phenylpropyl)piperazine analogs as potential therapeutic agents for treating cocaine abuse. These compounds showed substantial enantioselectivity and high affinity for the dopamine transporter (Hsin et al., 2002).
Antidepressant Properties : The synthesis of certain piperazine derivatives, including 1-phenyl-4-(2-phenylpropyl)piperazine, has been explored for potential antidepressant activities. These compounds were evaluated for their ability to interact with serotonin and dopamine receptors, showing promising results (Boyfield et al., 1996).
Chemical Synthesis and Modification
Synthesis Improvement : Efforts have been made to develop robust processes for synthesizing 1-phenyl-4-(2-phenylpropyl)piperazine in kilogram quantities. These processes aimed to improve overall yield and reduce environmental impact (Ironside et al., 2002).
Derivative Development : Research into the synthesis of new derivatives of 1-phenyl-4-(2-phenylpropyl)piperazine for various applications, including antitumor and antimicrobial activities, has been conducted. These derivatives display a range of biological activities and potential therapeutic uses (Yurttaş et al., 2014).
Metabolism and Biological Activity
Metabolite Identification : Studies have identified and synthesized metabolites of compounds related to 1-phenyl-4-(2-phenylpropyl)piperazine, providing insights into their metabolic pathways and potential biological activities (Uldam et al., 2011).
- substituted-43hydroxyphenylpiperazines-pure-opioid-carroll/d046f157b8755e188fb9be16e6a68fac/?utm_source=chatgpt).
Propriétés
IUPAC Name |
1-phenyl-4-(2-phenylpropyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-17(18-8-4-2-5-9-18)16-20-12-14-21(15-13-20)19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFDXJUIELKWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5036818.png)
![N-(2-(3-phenoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5036820.png)
![N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5036833.png)
![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5036847.png)
![N~2~-cyclohexyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036855.png)

![2-[isopropyl(methyl)amino]ethyl 3-fluorobenzoate hydrochloride](/img/structure/B5036867.png)
![8-[2-(4-methylphenoxy)ethoxy]quinoline](/img/structure/B5036875.png)
![3-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile](/img/structure/B5036880.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide](/img/structure/B5036884.png)
![methyl 4-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5036885.png)


![5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoic acid](/img/structure/B5036913.png)